Cas no 2228567-51-7 (2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine)

2-(4-Ethylcyclohexyl)-2-methoxypropan-1-amine is a chiral amine compound featuring a cyclohexyl backbone substituted with an ethyl group at the para position and a methoxypropylamine moiety. Its structural design imparts steric and electronic effects, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of the methoxy group enhances solubility in organic solvents, while the cyclohexyl ring contributes to conformational stability. This compound is particularly useful in the preparation of bioactive molecules, including ligands for catalysis or pharmacologically active agents. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for fine chemical and medicinal chemistry research.
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine structure
2228567-51-7 structure
Product name:2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
CAS No:2228567-51-7
MF:C12H25NO
MW:199.333003759384
CID:5891574
PubChem ID:165618118

2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
    • 2228567-51-7
    • EN300-1808742
    • Inchi: 1S/C12H25NO/c1-4-10-5-7-11(8-6-10)12(2,9-13)14-3/h10-11H,4-9,13H2,1-3H3
    • InChI Key: KJWYPZAYWQBEAF-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(CN)C1CCC(CC)CC1

Computed Properties

  • Exact Mass: 199.193614421g/mol
  • Monoisotopic Mass: 199.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1808742-0.25g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
0.25g
$774.0 2023-09-19
Enamine
EN300-1808742-10.0g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
10g
$5221.0 2023-06-03
Enamine
EN300-1808742-0.5g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
0.5g
$809.0 2023-09-19
Enamine
EN300-1808742-2.5g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
2.5g
$1650.0 2023-09-19
Enamine
EN300-1808742-1.0g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
1g
$1214.0 2023-06-03
Enamine
EN300-1808742-5.0g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
5g
$3520.0 2023-06-03
Enamine
EN300-1808742-10g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
10g
$3622.0 2023-09-19
Enamine
EN300-1808742-1g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
1g
$842.0 2023-09-19
Enamine
EN300-1808742-5g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
5g
$2443.0 2023-09-19
Enamine
EN300-1808742-0.1g
2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine
2228567-51-7
0.1g
$741.0 2023-09-19

Additional information on 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine

Introduction to 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine (CAS No. 2228567-51-7)

2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine, identified by the CAS number 2228567-51-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a 4-ethylcyclohexyl side chain and a 2-methoxypropan-1-amine core, exhibits structural features that make it a promising candidate for further investigation in medicinal chemistry. The presence of both cycloalkyl and aliphatic moieties suggests potential for diverse biological activities, making it an attractive scaffold for the development of novel therapeutic agents.

The chemical structure of this compound consists of a propyl backbone substituted with an amine group at the second carbon, a methoxy group at the same position, and an ethyl-substituted cyclohexane ring attached to the nitrogen atom. This arrangement imparts unique steric and electronic properties to the molecule, which can be exploited to modulate its interaction with biological targets. The 4-ethylcyclohexyl moiety, in particular, is known to contribute to lipophilicity and metabolic stability, while the amine and methoxy groups can serve as hydrogen bonding donors or acceptors, respectively, influencing binding affinity and selectivity.

In recent years, there has been growing interest in the development of central nervous system (CNS) therapeutics, where compounds with favorable pharmacokinetic profiles are highly sought after. The structural features of 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine make it a candidate for further exploration in this area. Preliminary studies have suggested that analogs with similar scaffolds may exhibit properties conducive to crossing the blood-brain barrier, a critical requirement for effective CNS drugs. The lipophilicity imparted by the cycloalkyl group could enhance penetration into neural tissue, while the presence of polar functional groups ensures adequate solubility for formulation purposes.

Moreover, the amine moiety in this compound provides a site for further derivatization, allowing chemists to explore modifications that could enhance potency or selectivity. For instance, replacing the secondary amine with a primary or tertiary amine could alter the compound's pharmacological profile significantly. Additionally, introducing other functional groups such as hydroxyl or carboxylic acid derivatives could open up possibilities for further biological evaluation. The versatility of this scaffold makes it an attractive platform for structure-activity relationship (SAR) studies aimed at optimizing biological activity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict how modifications to the structure of 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine might affect its binding affinity to target proteins. These predictions can guide experimental efforts, reducing the time and resources required to identify lead compounds. For example, virtual screening has been used to identify potential binding interactions between this compound and enzymes involved in neurotransmitter synthesis or degradation. Such insights are crucial for designing experiments aimed at validating computational predictions.

The synthesis of 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine presents an interesting challenge due to its complex architecture. Traditional synthetic routes may involve multi-step sequences requiring careful control over reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to construct complex molecules more efficiently. For instance, transition metal-catalyzed reactions have been employed to form carbon-carbon bonds under mild conditions, while asymmetric synthesis techniques have enabled the introduction of stereocenters with high enantioselectivity. These advances could streamline the preparation of this compound and its analogs.

In addition to its potential as a drug candidate, 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine may find applications in other areas of chemical research. Its unique structural features make it a valuable tool for studying enzyme mechanisms or developing new catalysts. For example, modifications to its side chains could alter its reactivity with specific enzymes or metal ions, providing insights into catalytic processes at a molecular level. Such studies could contribute to the development of more efficient biocatalysts or synthetic methodologies.

The future direction of research on 2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine will likely focus on expanding its chemical space through derivatization and exploring its biological activity in greater detail. By synthesizing and evaluating numerous analogs, researchers can build a comprehensive understanding of how structural changes influence pharmacological properties. This approach is essential for identifying compounds with optimal efficacy and safety profiles before moving into clinical development.

Collaborative efforts between synthetic chemists and biologists will be crucial in advancing this field. By combining expertise in organic synthesis with knowledge of biological systems, researchers can accelerate the discovery process significantly. Moreover, interdisciplinary approaches that integrate computational modeling with experimental validation will provide deeper insights into molecular interactions and mechanism-of-action studies.

In conclusion,2-(4-ethylcyclohexyl)-2-methoxypropan-1-amine (CAS No. 2228567-51-7) represents an exciting opportunity for innovation in pharmaceutical chemistry and drug discovery due to its unique structural features and potential biological activities. Further research is warranted to fully explore its therapeutic potential as well as its applications in other areas such as catalysis or biomolecular studies.

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